(2R,3R,4R,5S)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate
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Overview
Description
(2R,3R,4R,5S)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a tetrahydrofuran ring, a thienopyrimidine moiety, and multiple benzoyloxy groups. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of the thienopyrimidine moiety. The benzoyloxy groups are then added through esterification reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5S)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the molecule with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
Scientific Research Applications
(2R,3R,4R,5S)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a biochemical probe or a modulator of biological pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5S)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4R,5S)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and molecular architecture. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C32H24N2O8S |
---|---|
Molecular Weight |
596.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-3,4-dibenzoyloxy-5-(4-oxo-3H-thieno[3,4-d]pyrimidin-7-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H24N2O8S/c35-29-22-17-43-28(24(22)33-18-34-29)27-26(42-32(38)21-14-8-3-9-15-21)25(41-31(37)20-12-6-2-7-13-20)23(40-27)16-39-30(36)19-10-4-1-5-11-19/h1-15,17-18,23,25-27H,16H2,(H,33,34,35)/t23-,25-,26-,27+/m1/s1 |
InChI Key |
XBRQMGCBCYXYCM-WSEBHVOGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@H](O2)C3=C4C(=CS3)C(=O)NC=N4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)C3=C4C(=CS3)C(=O)NC=N4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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